![molecular formula C8H5FN2O2 B1601791 2-(3-Fluoro-2-nitrophenyl)acetonitrile CAS No. 105003-88-1](/img/structure/B1601791.png)
2-(3-Fluoro-2-nitrophenyl)acetonitrile
Overview
Description
2-(3-Fluoro-2-nitrophenyl)acetonitrile (2-FNP) is an organofluorine compound with a wide range of applications in scientific research. Used as a reagent for the synthesis of a variety of compounds, 2-FNP is also used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Scientific Research Applications
Anion Binding and Color Change Signaling
Research involving nitrophenyl derivatives, such as those related to 2-(3-Fluoro-2-nitrophenyl)acetonitrile, has shown that these compounds can act as clefts for anion binding. For instance, derivatives containing 3,5-dinitrophenyl groups have demonstrated the ability to deprotonate in the presence of fluoride ions in acetonitrile solution, resulting in a noticeable color change. This color change, from neutral to deep blue, indicates a potential application in the development of chemical sensors for fluoride detection (Camiolo et al., 2003).
Fluorescence Sensing
In the realm of fluorescence sensing, nitrophenyl derivatives have been utilized to create chromogenic receptors. These receptors have shown specificity in sensing fluoride ions among other halides, which is indicated by a significant color change observable to the naked eye. This specificity and the ability to detect fluoride ions at parts per million levels in acetonitrile make these receptors valuable tools for environmental monitoring and analytical chemistry applications (Saravanakumar et al., 2005).
Electrochemical Studies
Electrochemical studies involving 2-(3-Fluoro-2-nitrophenyl)acetonitrile derivatives have explored the oxidation processes of related compounds in acetonitrile medium. These studies provide insights into the electrochemical behavior of phenyl disulfides, revealing the complexity of the reactions involved and the influence of supporting electrolytes on the reaction pathways. This knowledge is crucial for applications in electrochemical sensors and devices, where understanding the redox properties of compounds can lead to improved performance and specificity (Bontempelli et al., 1973).
properties
IUPAC Name |
2-(3-fluoro-2-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBXNKHOMUBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544294 | |
Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-nitrophenyl)acetonitrile | |
CAS RN |
105003-88-1 | |
Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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